2-Amino-3-fluoro-4,5-dimethoxybenzamide

Descripción general

Descripción

2-Amino-3-fluoro-4,5-dimethoxybenzamide is a chemical compound with the molecular formula C9H11FN2O3 It is known for its unique structure, which includes an amino group, a fluorine atom, and two methoxy groups attached to a benzamide core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-fluoro-4,5-dimethoxybenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 3-fluoro-4,5-dimethoxyaniline, followed by reduction to obtain the corresponding amine. The amine is then acylated using benzoyl chloride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-3-fluoro-4,5-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides with different functional groups.

Aplicaciones Científicas De Investigación

Antiparasitic Activity

Recent studies have highlighted the potential of compounds similar to 2-Amino-3-fluoro-4,5-dimethoxybenzamide in combating parasitic infections. For instance, analogues of benzamides have shown significant efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). These compounds demonstrated low effective concentrations (EC50) and favorable pharmacokinetic profiles, suggesting their viability as therapeutic agents .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Preliminary assessments indicate that it may exhibit significant cytotoxicity against various cancer cell lines. A related compound showcased an average growth inhibition rate of approximately 12.53% against a panel of cancer cell lines tested by the National Cancer Institute (NCI) . This suggests that this compound could be further explored for its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds reveals significant differences in biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4,6-dimethoxybenzamide | Two methoxy groups at positions 4 and 6 | Potentially different biological activity profile |

| 2-Amino-3-methoxybenzamide | One methoxy group at position 3 | Lacks fluorine; may have different solubility |

| 2-Amino-5-fluoro-4-methoxybenzamide | Fluorine at position 5 and one methoxy group | Different substitution pattern affecting reactivity |

| 2-Amino-N-methylbenzamide | N-methyl substitution instead of fluorine | Altered steric effects could influence activity |

This table illustrates how variations in substitution patterns can significantly impact the biological activities of these compounds.

Case Studies

- Antiparasitic Screening : In a study focused on antiparasitic activity against Trypanosoma brucei, several analogues were synthesized and tested. One compound demonstrated an EC50 value as low as 0.001 μM, showcasing its potential as a lead candidate for further development .

- Anticancer Evaluation : A related compound underwent extensive testing by the NCI, revealing promising results across multiple cancer cell lines. The findings suggest that structural modifications could enhance efficacy against resistant cancer types .

Mecanismo De Acción

The mechanism of action of 2-Amino-3-fluoro-4,5-dimethoxybenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-4,5-dimethoxybenzamide

- 3-Fluoro-4,5-dimethoxybenzamide

- 2-Amino-3-chloro-4,5-dimethoxybenzamide

Uniqueness

2-Amino-3-fluoro-4,5-dimethoxybenzamide is unique due to the presence of both an amino group and a fluorine atom on the benzamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

2-Amino-3-fluoro-4,5-dimethoxybenzamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

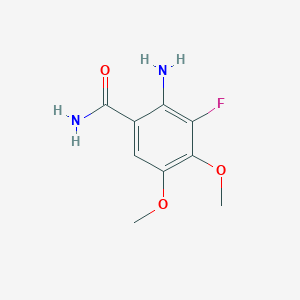

The chemical structure of this compound can be represented as follows:

This compound features a benzamide backbone with specific substitutions that influence its biological properties. The presence of the amino group, fluorine atom, and two methoxy groups contributes to its reactivity and interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Interaction : The compound has shown potential in modulating enzyme activity, particularly in pathways related to cancer and other diseases.

- Receptor Binding : It may interact with specific receptors, influencing cellular signaling pathways. This interaction could lead to therapeutic effects in conditions such as cancer .

- Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties, making it a candidate for further investigation in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with similar compounds reveals important insights:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Compound A | 2-Amino group | Moderate antitumor activity |

| Compound B | Fluorine substitution | Enhanced receptor binding |

| This compound | Methoxy groups | Significant enzyme modulation |

The presence of methoxy groups has been linked to improved solubility and bioavailability, which are critical for therapeutic efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antiparasitic Activity : In a phenotypic screen against Trypanosoma brucei, analogs of benzamides similar to this compound demonstrated significant antiparasitic effects. One compound showed an EC50 of 0.001 μM, indicating high potency against the parasite .

- Cancer Research : In vitro studies have indicated that compounds with similar structural features can induce apoptosis in cancer cell lines. The modulation of sigma receptors has been highlighted as a potential pathway for enhancing the anticancer effects of these compounds .

Future Directions

The promising biological activity of this compound warrants further investigation. Future research should focus on:

- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the specific molecular targets and pathways involved in its biological effects.

- Optimization of Analogues : To enhance potency and selectivity through structural modifications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3-fluoro-4,5-dimethoxybenzamide, considering regioselectivity challenges in poly-substituted aromatic systems?

- Methodological Answer: Begin with a halogenated precursor (e.g., 3-fluoro-4,5-dimethoxybenzoic acid) and employ a Buchwald-Hartwig amination for amino group introduction. Use Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos ligands) to enhance regioselectivity. Purify via column chromatography (silica gel, 5% MeOH in DCM) and validate purity using ¹H/¹³C NMR and LC-MS. Monitor reaction progress with TLC (Rf ~0.3 in EtOAc/hexane 1:1) to isolate regioisomers .

Q. How to characterize the crystalline structure of this compound, and what are the implications of polymorphism on its physicochemical properties?

- Methodological Answer: Perform single-crystal X-ray diffraction (SCXRD) using crystals grown via slow evaporation in ethanol/water (7:3). Compare with powder XRD to detect polymorphs. Analyze thermal stability via DSC (heating rate 10°C/min, N₂ atmosphere). Polymorphs may exhibit differences in melting points (±5°C) and solubility (e.g., 20–30 mg/mL variance in DMSO), impacting formulation strategies .

Q. What analytical techniques are recommended for detecting trace impurities (<0.1%) in this compound, especially regioisomeric byproducts?

- Methodological Answer: Use UPLC-MS with a C18 column (1.7 µm, 2.1 × 50 mm) and a gradient of 0.1% formic acid in acetonitrile/water. Compare retention times with synthesized regioisomers. For quantification, employ a deuterated internal standard (e.g., ³,⁵-difluorobenzoic-d₃ acid) to enhance sensitivity. Confirm structural assignments via ¹⁹F NMR (δ -110 to -120 ppm for aromatic fluorine) .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in nucleophilic aromatic substitution reactions?

- Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Compare activation energies for substitution at the 3-fluoro vs. methoxy-substituted positions. Experimental validation: React with NaN₃ in DMF at 80°C and monitor azide incorporation via IR (2100 cm⁻¹ stretch). Fluorine’s -I effect accelerates substitution at the 3-position by 2–3× compared to methoxy groups .

Q. What strategies mitigate decomposition during long-term storage under varying temperature and humidity conditions?

- Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Use TGA to identify decomposition onset (>200°C). Stabilization strategies include lyophilization (residual moisture <0.5%), storage in amber vials with molecular sieves, and formulation with cyclodextrins to reduce hydrolysis of the amide bond .

Q. How to resolve contradictory solubility data reported in DMSO vs. aqueous buffers (pH 7.4)?

- Methodological Answer: Apply Hansen solubility parameters (δD=18.1, δP=10.2, δH=9.5) to predict solvent compatibility. Measure solubility via shake-flask method: Saturate DMSO with compound, then dilute into PBS (1:100). Filter (0.22 µm) and quantify via UV-Vis (λ=280 nm, ε=4500 M⁻¹cm⁻¹). Adjust pH to 7.4 with 0.1 M NaOH/HCl to account for ionization effects .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s LogP values (experimental vs. computational)?

- Methodological Answer: Discrepancies arise from solvent choice (octanol-water vs. cyclohexane-water systems) and ionization (pKa ~4.2 for the carboxylic acid group). Re-measure LogP via HPLC retention time correlation (C18 column, isocratic 60% MeOH). Compare with computational tools (e.g., XLogP3). Adjust for ionization using the Henderson-Hasselbalch equation .

Q. How to address inconsistencies in reported biological activity due to impurity profiles?

- Methodological Answer: Profile impurities via HRMS and ²D-NMR (HSQC, HMBC). Spiking experiments with synthetic impurities (e.g., 2-amino-3,5-difluoro isomer) can identify bioactive contaminants. Validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability) to isolate the compound’s true activity .

Propiedades

IUPAC Name |

2-amino-3-fluoro-4,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O3/c1-14-5-3-4(9(12)13)7(11)6(10)8(5)15-2/h3H,11H2,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFOONRRXFWWGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)N)N)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.